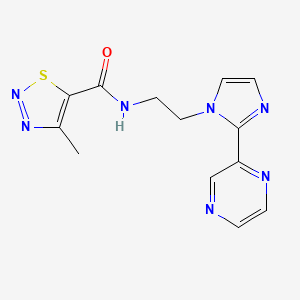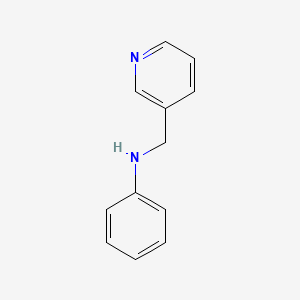
N-(piridin-3-ilmetil)anilina
Descripción general
Descripción
N-(piridin-3-ilmetil)anilina es un compuesto orgánico que pertenece a la clase de las fenilalquilaminas. Estos compuestos se caracterizan por un grupo amino secundario que está unido en un extremo a un grupo fenilo y en el otro extremo, a un grupo alquilo . El compuesto tiene una fórmula molecular de C12H12N2 y un peso molecular de 184.24 g/mol .
Aplicaciones Científicas De Investigación
N-(piridin-3-ilmetil)anilina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Medicina: La investigación ha explorado su potencial como agente terapéutico contra diversas enfermedades.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de N-(piridin-3-ilmetil)anilina implica su interacción con dianas moleculares específicas. Por ejemplo, se ha demostrado que inhibe la actividad de ciertas enzimas, como la hidrolasa de leucotrieno A-4 . Esta inhibición puede conducir a diversos efectos biológicos, incluidas actividades antiinflamatorias y antivirales .
Análisis Bioquímico
Biochemical Properties
N-(pyridin-3-ylmethyl)aniline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with inorganic pyrophosphatase and leukotriene A-4 hydrolase . These interactions suggest that N-(pyridin-3-ylmethyl)aniline may influence enzymatic activities and metabolic pathways. The nature of these interactions involves binding to the active sites of these enzymes, potentially inhibiting or modulating their activity.
Cellular Effects
N-(pyridin-3-ylmethyl)aniline affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with leukotriene A-4 hydrolase suggests a role in inflammatory responses and immune cell signaling . Additionally, N-(pyridin-3-ylmethyl)aniline may impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of N-(pyridin-3-ylmethyl)aniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By binding to the active sites of enzymes like inorganic pyrophosphatase and leukotriene A-4 hydrolase, N-(pyridin-3-ylmethyl)aniline can inhibit their activity, leading to downstream effects on metabolic and signaling pathways . These interactions may also result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(pyridin-3-ylmethyl)aniline can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-(pyridin-3-ylmethyl)aniline remains stable under certain conditions, but its degradation products may have different biochemical activities . Long-term exposure to N-(pyridin-3-ylmethyl)aniline in in vitro or in vivo studies may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of N-(pyridin-3-ylmethyl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular signaling pathways. At higher doses, N-(pyridin-3-ylmethyl)aniline may cause toxic or adverse effects, such as tissue damage or oxidative stress . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
N-(pyridin-3-ylmethyl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with inorganic pyrophosphatase suggests a role in phosphate metabolism, while its effect on leukotriene A-4 hydrolase indicates involvement in lipid metabolism and inflammatory responses . These interactions can influence the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of N-(pyridin-3-ylmethyl)aniline within cells and tissues involve specific transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells, where it can accumulate in specific compartments . The distribution of N-(pyridin-3-ylmethyl)aniline within tissues can affect its localization and overall bioavailability.
Subcellular Localization
N-(pyridin-3-ylmethyl)aniline exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the interactions of N-(pyridin-3-ylmethyl)aniline with biomolecules and its overall biochemical activity.
Métodos De Preparación
La síntesis de N-(piridin-3-ilmetil)anilina se puede lograr mediante varios métodos. Un método común implica la reacción de anilina con clorhidrato de 3-(clorometil)piridina en presencia de carbonato de potasio como base . Esta reacción se lleva a cabo normalmente en condiciones suaves sin necesidad de disolvente, lo que la hace adecuada para la producción industrial a gran escala . Otro método implica la amidación oxidativa de 2-metilpiridinas con aminas utilizando acetato de cobre y azufre elemental en DMSO .
Análisis De Reacciones Químicas
N-(piridin-3-ilmetil)anilina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar bajo condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir this compound en diferentes formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Comparación Con Compuestos Similares
N-(piridin-3-ilmetil)anilina se puede comparar con otros compuestos similares, como:
Anilina y anilinas sustituidas: Estos compuestos comparten una estructura similar pero difieren en sus grupos funcionales y reactividad.
Fenilalquilaminas: Esta clase de compuestos incluye this compound y otras moléculas relacionadas con características estructurales similares.
Piridinas y derivados: Estos compuestos contienen un anillo de piridina y exhiben propiedades químicas similares.
This compound destaca por su combinación única de un anillo de piridina y una porción de anilina, que confiere propiedades químicas y biológicas distintas .
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9,14H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXLHKJBRORJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73570-11-3 | |
| Record name | N-(Pyridin-3-ylmethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073570113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(PYRIDIN-3-YLMETHYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24B88BKX5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2592019.png)
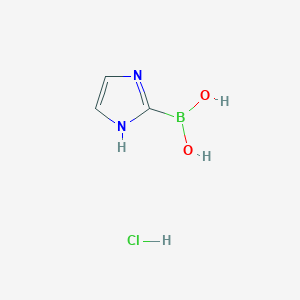
![N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2592022.png)
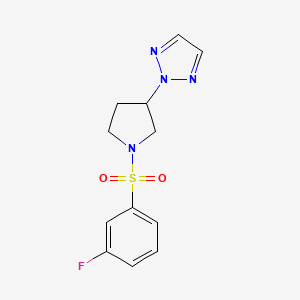
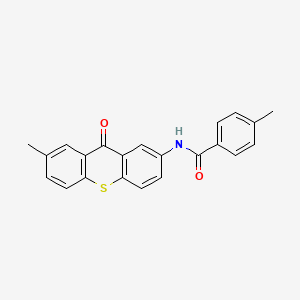
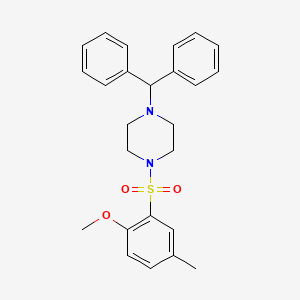
![2-[(6-chloropyridin-2-yl)formamido]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B2592028.png)

![N-(4-ethoxyphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2592033.png)
![6-Azaspiro[3.5]nonan-9-ol](/img/structure/B2592034.png)
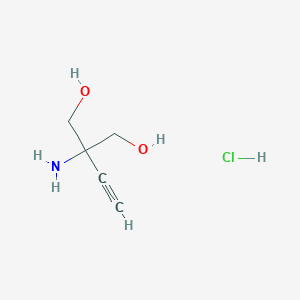

![2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine](/img/structure/B2592040.png)
